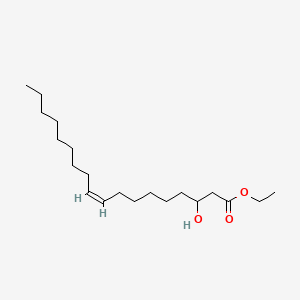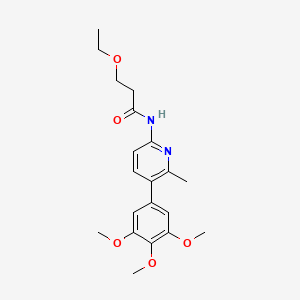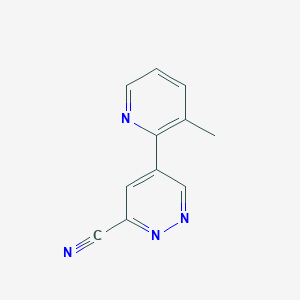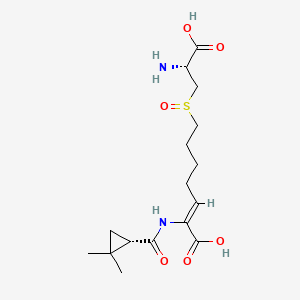![molecular formula C16H29NO6 B13845891 [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including hydroxyl, carbonyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate typically involves multi-step organic reactions. One common method involves the esterification of a hydroxyl-containing precursor with acetic anhydride under acidic conditions. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has similar functional groups and is used as a photo-initiator in polymer synthesis.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl and carbonyl groups and are known for their antibacterial and antifungal properties.
Uniqueness
What sets [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H29NO6 |
|---|---|
Molecular Weight |
331.40 g/mol |
IUPAC Name |
[2-hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate |
InChI |
InChI=1S/C16H29NO6/c1-10(2)8-12(17-14(20)23-15(4,5)6)13(19)16(7,21)9-22-11(3)18/h10,12,21H,8-9H2,1-7H3,(H,17,20) |
InChI Key |
MZNFRQBTKFDYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C(C)(COC(=O)C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


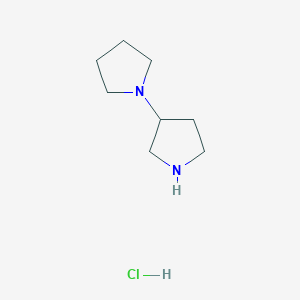
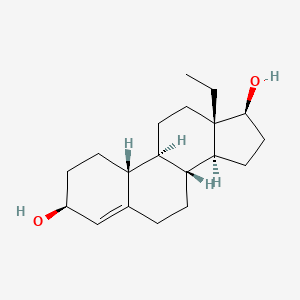
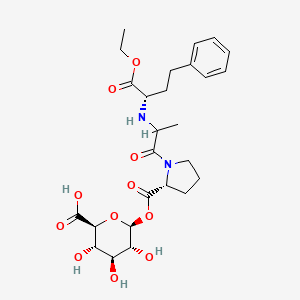
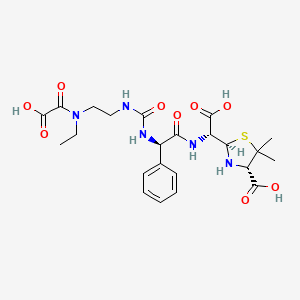
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)

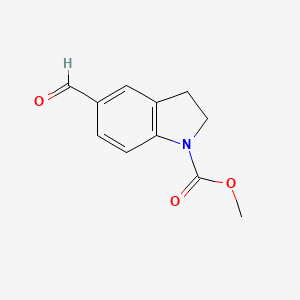
![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
